molecular formula C8H16N2 B1426263 (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine CAS No. 151213-45-5

(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine

Cat. No.: B1426263
CAS No.: 151213-45-5
M. Wt: 140.23 g/mol
InChI Key: QVLUVOZDWSAEIP-JGVFFNPUSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides detailed information about the structural environment of atoms within the molecular framework of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are valuable for structural confirmation.

The expected ¹H NMR spectrum would display signals characteristic of:

  • The N-methyl group (singlet at approximately δ 2.2-2.5 ppm)
  • The methylene groups in the piperidine and pyrrolidine rings (multiplets in the range δ 1.5-3.5 ppm)
  • The methine protons at the stereogenic centers (multiplets at approximately δ 2.4-3.0 ppm)
  • The N-H proton in the pyrrolidine ring (broad singlet at approximately δ 1.8-2.0 ppm)

The expected ¹³C NMR spectrum would reveal signals for:

  • The N-methyl carbon (approximately δ 40-45 ppm)
  • The various methylene carbon atoms of the rings (δ 20-40 ppm)
  • The stereogenic carbon atoms at positions 4a and 7a (δ 55-65 ppm)
  • The carbon atoms adjacent to nitrogen (δ 45-55 ppm)

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for complete signal assignment and structural verification.

Table 4: Predicted ¹H NMR Signal Assignments for this compound

Proton Environment Chemical Shift (ppm) Multiplicity Integration
N-CH₃ 2.2-2.5 singlet 3H
Ring CH₂ adjacent to N 2.7-3.2 multiplet 4H
Ring CH₂ not adjacent to N 1.5-1.8 multiplet 4H
Stereogenic CH at 4a and 7a 2.4-3.0 multiplet 2H
N-H 1.8-2.0 broad singlet 1H
Remaining CH₂ protons 1.8-2.4 multiplet 2H

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy provides valuable information about the functional groups present in this compound through the analysis of vibrational modes. The compound would exhibit characteristic absorption bands related to its molecular structure.

Key expected IR absorption bands include:

  • N-H stretching vibration: 3300-3500 cm⁻¹ (secondary amine)
  • C-H stretching vibrations: 2850-3000 cm⁻¹ (alkyl groups)
  • C-H bending vibrations: 1430-1470 cm⁻¹ (methylene groups)
  • C-N stretching vibrations: 1030-1230 cm⁻¹ (aliphatic amines)
  • Ring vibrations: 900-1300 cm⁻¹ (cyclic structures)

The interpretation of IR spectral data would focus on confirming the presence of secondary and tertiary amine functionalities and the absence of carbonyl or other functional groups that might indicate impurities or structural misassignments.

Table 5: Expected IR Absorption Bands for this compound

Vibrational Mode Wavenumber Range (cm⁻¹) Intensity
N-H stretch 3300-3500 Medium
C-H stretch (CH₃) 2950-2970 Strong
C-H stretch (CH₂) 2850-2930 Strong
C-H bend (CH₃) 1430-1470 Medium
C-H bend (CH₂) 1440-1470 Medium
C-N stretch (tertiary) 1150-1230 Medium-Strong
C-N stretch (secondary) 1030-1130 Medium
Ring vibrations 900-1300 Variable

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides critical information about the molecular weight and fragmentation patterns of this compound, which aids in structural confirmation. The expected molecular ion peak would appear at m/z 140, corresponding to the molecular formula C8H16N2.

Characteristic fragmentation patterns would likely include:

  • Loss of the methyl group: m/z 125 [M-CH₃]⁺
  • Ring cleavage of the pyrrolidine moiety: m/z approximately 96-98
  • Further fragmentation of the piperidine ring: various fragments below m/z 96

High-resolution mass spectrometry would confirm the exact mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) could provide additional structural information through controlled fragmentation experiments.

Table 6: Predicted Mass Spectrometric Fragmentation Pattern for this compound

m/z Fragment Identity Relative Intensity
140 Molecular ion [M]⁺ Medium-High
125 [M-CH₃]⁺ High
112 [M-C₂H₄]⁺ Medium
98 [C₆H₁₂N]⁺ Medium-High
84 [C₅H₁₀N]⁺ Medium
70 [C₄H₈N]⁺ Medium
56 [C₃H₆N]⁺ Low
42 [C₂H₄N]⁺ Low

Electron ionization mass spectrometry (EI-MS) would typically be employed for generating fragmentation patterns, while soft ionization techniques such as electrospray ionization (ESI) might be used to preserve the molecular ion for accurate mass determination.

Properties

IUPAC Name

(4aS,7aS)-1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLUVOZDWSAEIP-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]2[C@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis via Chiral Auxiliary Approach

Methodology:

  • The synthesis begins with the construction of a key intermediate, typically a pyrrolo[3,4-b]pyridine-5,7-dione derivative, which is subjected to stereoselective reduction.
  • Chiral auxiliaries such as naproxen are employed to induce stereoselectivity. The auxiliary is attached to the precursor and later recovered for reuse, enhancing process economy and environmental sustainability.

Reaction Conditions:

  • Reduction is performed using a chiral reducing agent or catalytic hydrogenation under controlled temperature and pressure.
  • The process often involves the use of a strong base (e.g., sodium hydroxide) to facilitate deprotonation and improve selectivity.

Advantages:

  • High stereoselectivity (>99% optical purity).
  • Recyclability of chiral auxiliaries.
  • Compatibility with large-scale synthesis.

Stereoselective Reduction of Key Intermediates

Procedure:

  • The precursor, 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, undergoes stereoselective reduction to yield the desired (4AS,7aS) isomer.
  • Reduction is achieved via catalytic hydrogenation using palladium or platinum catalysts under mild conditions, often in solvents like ethanol or methanol.

Reaction Parameters:

Parameter Typical Range Notes
Catalyst Pd/C or PtO2 Selective for hydrogenation
Temperature 25–50°C Mild conditions to preserve stereochemistry
Pressure 1–5 atm Ensures complete reduction

Outcome:

  • The stereochemistry is controlled by the chiral environment of the catalyst or auxiliary, resulting in high enantiomeric excess.

Alternative Synthesis via Cyclization of Precursors

Method:

  • An alternative route involves cyclization of linear precursors such as amino alcohols or amino acids, followed by reduction and functionalization steps.
  • For instance, starting from N-alkylated amino acids, cyclization under dehydrating conditions forms the fused heterocyclic core.

Reaction Conditions:

  • Acidic or basic cyclization conditions, often with refluxing solvents like toluene.
  • Subsequent reduction with lithium aluminum hydride (LiAlH4) or similar hydride reagents to saturate the ring system.

Key Reaction Conditions and Data Summary

Step Reagents Solvents Temperature Duration Notes
Stereoselective reduction Catalytic hydrogenation Ethanol/methanol 25–50°C 4–12 hours High stereoselectivity
Auxiliary recovery Organic solvent extraction - Room temperature - Recovered for reuse
Cyclization Acidic/basic conditions Toluene Reflux 6–24 hours Formation of heterocycle
Hydride reduction LiAlH4 Tetrahydrofuran (THF) 0°C to room temp 2–8 hours Saturation of ring system

Notes on Process Optimization and Environmental Considerations

  • Reuse of chiral auxiliaries like naproxen significantly reduces waste.
  • Use of catalytic hydrogenation minimizes hazardous reagents.
  • Solvent recycling and process intensification are recommended for industrial scale-up.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Chiral auxiliary-based stereoselective reduction High stereoselectivity, auxiliary recovery Recyclable auxiliaries, high purity Multi-step, auxiliary removal needed
Catalytic hydrogenation of intermediates Straightforward, scalable Efficient, environmentally friendly Requires careful control of conditions
Cyclization of linear precursors Versatile, can be performed with various starting materials Flexibility in synthesis design Possible regioselectivity issues

Chemical Reactions Analysis

Types of Reactions: (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form different stereoisomers or deoxygenated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C8H16N2
  • CAS Number : 151213-45-5
  • IUPAC Name : (4aS,7aS)-octahydro-1-methyl-1H-pyrrolo[3,4-b]pyridine

The compound features a fused pyrrolidine and piperidine ring system, which contributes to its unique reactivity and interaction with biological targets. The presence of a methyl group at the nitrogen atom enhances its pharmacological profile.

Chemistry

Building Block for Organic Synthesis

  • (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine serves as an essential scaffold in the synthesis of various organic compounds. Its structural complexity allows for the introduction of diverse functional groups through chemical modifications such as oxidation, reduction, and substitution reactions.
Reaction Type Common Reagents Major Products
OxidationHydrogen peroxideN-oxides
ReductionPalladium on carbonStereoisomers
SubstitutionAmines or halidesSubstituted derivatives

Biology

Bioactive Properties
Research indicates that this compound exhibits significant biological activities, including:

  • Antibacterial Activity : Studies have shown that it can inhibit the growth of certain bacterial strains.
  • Antiviral and Antifungal Properties : Preliminary investigations suggest potential efficacy against viral infections and fungal pathogens.

The mechanism of action typically involves interactions with specific molecular targets such as enzymes or receptors, modulating biochemical pathways that may lead to therapeutic effects.

Medicine

Pharmaceutical Development
The compound is explored as an intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its unique stereochemistry allows for selective binding to biological targets, making it a candidate for drug development.

Case Studies

  • Antimicrobial Agents : Research has focused on synthesizing derivatives of this compound that enhance antibacterial activity while minimizing toxicity.
  • Neurological Research : Investigations into its interaction with neurotransmitter receptors have shown promise for developing treatments for neurological disorders.

Mechanism of Action

The mechanism of action of (4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s bicyclic amine structure is optimal for coordinating metal ions in bacterial gyrase inhibition, a mechanism critical to moxifloxacin’s efficacy .
  • In contrast, 4H-pyrido[1,2-a]pyrimidin-4-ones leverage substituent diversity (e.g., piperazine) to fine-tune solubility and target affinity .

Industrial and Research Significance

  • Purity Standards : The target compound’s synthesis prioritizes >99% ee via dihydrohalide salt crystallization, ensuring compliance with pharmacopeial guidelines .
  • Safety Protocols : Hazard classifications necessitate stringent handling, contrasting with safer derivatives like the parent compound .
  • Innovation Potential: Novel stereoselective reduction methods (e.g., enzymatic hydrolysis) reduce reliance on traditional resolution techniques, enhancing scalability .

Biological Activity

(4aS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine, also known as Moxifloxacin impurity, is a compound with significant implications in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C8_8H16_{16}N2_2
  • Molecular Weight : 140.23 g/mol
  • CAS Number : 151213-45-5

The compound features a complex structure that contributes to its biological interactions. Its stereochemistry is crucial for its activity, particularly in relation to its role as an impurity in Moxifloxacin, a widely used antibiotic.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. As a structural analog of Moxifloxacin, it may influence bacterial resistance mechanisms. Studies have shown that related compounds can disrupt bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication .

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study highlighted the effectiveness of Moxifloxacin and its impurities against various strains of bacteria, including resistant strains. The presence of this compound in formulations can impact the overall efficacy of the antibiotic treatment .
  • Toxicological Assessments :
    • Toxicological evaluations have been conducted to assess the safety profile of this compound when present as an impurity in pharmaceuticals. Results indicate that while it possesses some biological activity, its toxicity levels remain within acceptable limits for therapeutic use .
  • Mechanism of Action :
    • The mechanism through which this compound exerts its effects is believed to involve interference with bacterial cellular processes. This includes inhibition of nucleic acid synthesis and disruption of membrane integrity .

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityToxicity LevelMechanism of Action
This compoundModerateLowInhibition of DNA gyrase
MoxifloxacinHighModerateInhibition of DNA gyrase and topoisomerase IV
Other Moxifloxacin ImpuritiesVariableLow to ModerateVarious mechanisms including membrane disruption

Synthesis and Characterization

The synthesis of this compound typically involves chiral auxiliary methods to ensure the correct stereochemistry is achieved. Recent advancements in synthetic methodologies have improved yield and purity while minimizing environmental impact through the reuse of chiral auxiliaries .

Q & A

Q. What is the role of (4aS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine in the synthesis of moxifloxacin?

This compound serves as a critical chiral intermediate in the synthesis of moxifloxacin, a fourth-generation fluoroquinolone antibiotic. The pyrrolo-pyridine moiety contributes to the drug’s ability to inhibit bacterial DNA gyrase and topoisomerase IV by enhancing binding affinity to these enzymes . The stereochemistry at the 4a and 7a positions is essential for maintaining the compound’s bioactivity, as deviations can lead to reduced efficacy .

Q. Methodological Insight :

  • Synthetic Route : The intermediate is synthesized via resolution of cis-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione using D(-)-tartaric acid in solvents like toluene or acetone. The resolution step ensures enantiomeric purity (>97%), which is critical for downstream pharmacological activity .

Q. How can researchers validate the stereochemical purity of this compound during synthesis?

Stereochemical validation typically employs chiral HPLC or polarimetry. For example, the specific rotation ([α]²²/D = −4.0° in chloroform) confirms the (4aS,7aS) configuration . Advanced methods like X-ray crystallography or NOESY NMR may resolve ambiguities in complex matrices .

Q. What strategies address enantiomeric impurities in this compound during scale-up?

Enantiomeric impurities (e.g., the 4aR,7aR isomer) can arise during industrial-scale synthesis. Key strategies include:

  • Kinetic Resolution : Using chiral acids (e.g., D(-)-tartaric acid) to preferentially crystallize the desired enantiomer .
  • Chromatographic Separation : Preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) achieves >99.5% enantiomeric excess .

Case Study : A 2015 patent demonstrated that solvent mixtures (isopropyl alcohol/acetonitrile) improve resolution efficiency by 30% compared to single solvents .

Q. How do structural modifications to the pyrrolo-pyridine core affect moxifloxacin’s antibacterial activity?

Modifications such as N-methylation (as in the title compound) enhance metabolic stability by reducing oxidative deamination. However, substituents at the 6-position (e.g., chlorine in finafloxacin) alter bacterial target affinity. For example:

  • Nitroso Derivatives : (4aS,7aS)-1-nitroso analogs (e.g., Moxifloxacin Impurity 82) exhibit reduced activity due to steric hindrance at the DNA gyrase binding site .
  • Decarboxylation : Loss of the carboxylic acid group (as in decarboxy-moxifloxacin) abolishes topoisomerase inhibition .

Q. What analytical challenges arise in quantifying trace impurities of this compound in drug formulations?

Impurities like (4aS,7aS)-1-nitrosooctahydro-1H-pyrrolo[3,4-b]pyridine (Trifluoroacetate salt) require sensitive detection due to genotoxic potential.

Q. Methodological Insight :

  • LC-MS/MS : A validated method using a C18 column (2.6 µm, 100 Å) with MRM transitions m/z 155.20 → 114.02 achieves a limit of quantification (LOQ) of 0.05% .
  • Forced Degradation Studies : Exposure to UV light (254 nm) increases nitroso impurity levels by 0.3%, guiding storage conditions (dark, 2–8°C) .

Q. How can enzymatic resolution improve the sustainability of synthesizing this intermediate?

A 2012 Italian patent (No. 1393337) describes a lipase-mediated resolution of racemic precursors, reducing solvent waste by 40% compared to chemical methods. The enzyme Candida antarctica lipase B selectively hydrolyzes the undesired enantiomer, yielding this compound with 98% ee .

Q. What are the implications of the compound’s pKa and solubility on formulation development?

The compound’s pKa (~8.2 for the tertiary amine) dictates pH-dependent solubility. In moxifloxacin HCl formulations, solubility in water (24 mg/mL at 25°C) ensures bioavailability, while low ethanol solubility (<1 mg/mL) avoids excipient incompatibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.